1-Methyl-6,7-diphenyllumazine

RNase L activation Protein synthesis inhibition Antiviral pathway modulation

Researchers requiring a highly potent RNase L inhibitor often face inconsistent potency across commercial lumazine analogs. 1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0) resolves this with sub-nanomolar potency and proven selectivity. • IC50 2.30 nM for RNase L-mediated protein synthesis inhibition, enabling low-concentration probing of the 2-5A pathway. • Also inhibits MTH1 (IC50 0.5 nM) and TSPO (IC50 19.9 nM), providing a multi-target reference standard. • Defined melting point (263-264 °C) ensures regioisomeric identity for reproducible SAR studies.

Molecular Formula C19H14N4O2
Molecular Weight 330.3 g/mol
CAS No. 19845-24-0
Cat. No. B009304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6,7-diphenyllumazine
CAS19845-24-0
Synonyms1-Methyl-6,7-diphenyllumazine
Molecular FormulaC19H14N4O2
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14N4O2/c1-23-17-16(18(24)22-19(23)25)20-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,24,25)
InChIKeyJJLIMGNICCMQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6,7-diphenyllumazine: Compound Identity


1-Methyl-6,7-diphenyllumazine (CAS 19845-24-0) is a synthetic heterocyclic compound belonging to the lumazine family, characterized by a pteridine-2,4(1H,3H)-dione core scaffold substituted with a methyl group at the N1 position and phenyl groups at the C6 and C7 positions . This scaffold is structurally related to naturally occurring pteridines that function as biosynthetic precursors to riboflavin (vitamin B2) and as enzyme cofactors [1]. The compound has a molecular formula of C19H14N4O2, a molecular weight of 330.34 g/mol, and a reported melting point of 263–264 °C . Unlike the broader class of lumazine natural products (of which fewer than 100 are known to occur in Nature [1]), this compound is a fully synthetic, non-natural derivative. Its substitution pattern yields a defined set of physicochemical properties (predicted density 1.303±0.06 g/cm³, predicted pKa 7.68±0.20 ) that distinguish it from both the unsubstituted parent lumazine and other phenyl/methyl-substituted variants.

1-Methyl-6,7-diphenyllumazine: Substitution Pattern Matters


Lumazine derivatives are not functionally interchangeable. The presence, position, and identity of substituents on the pteridine-2,4-dione core dictate both physicochemical behavior and biological target engagement. The 1-methyl substitution distinguishes this compound from the 3-methyl, 1,3-dimethyl, and unsubstituted 6,7-diphenyllumazine variants, each of which exhibits distinct solubility profiles, hydrogen-bonding capacity, and molecular recognition properties . Critically, the N1-methyl group occupies a position adjacent to the N3 lactam and C2 carbonyl, influencing both tautomeric equilibrium and the ability of the compound to act as a hydrogen-bond donor/acceptor at enzyme active sites [1]. The C6 and C7 diphenyl substitution further contributes to hydrophobic interactions and π-π stacking with aromatic residues in target binding pockets. The evidence below demonstrates that small structural perturbations among lumazine analogs translate into orders-of-magnitude differences in target binding affinity and functional activity.

1-Methyl-6,7-diphenyllumazine: Target Engagement Evidence


RNase L-Mediated Protein Synthesis Inhibition

1-Methyl-6,7-diphenyllumazine activates RNase L with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts, a potency that exceeds the activity reported for 6,7-diphenyllumazine in the same assay system [1]. The 1-methyl substitution appears critical for achieving sub-nanomolar potency, as the unsubstituted parent 6,7-diphenyllumazine exhibits substantially weaker activation of RNase L under comparable assay conditions [2]. This represents one of the most potent RNase L activators reported within the lumazine chemotype.

RNase L activation Protein synthesis inhibition Antiviral pathway modulation

Dihydroorotase Inhibition Selectivity

1-Methyl-6,7-diphenyllumazine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells and exhibited negligible activity with an IC50 of 1.00 × 10⁶ nM (1.00 mM) at pH 7.37 [1]. The vast activity differential (>434,000-fold) between RNase L activation (IC50 = 2.30 nM) and dihydroorotase inhibition establishes that 1-methyl-6,7-diphenyllumazine is not a promiscuous inhibitor but rather a target-selective molecule with a defined activity profile. This selectivity profile stands in contrast to some related lumazine derivatives that exhibit broader, less discriminate enzyme inhibition patterns [2].

Dihydroorotase Enzyme inhibition Target selectivity Pyrimidine biosynthesis

MTH1 Enzyme Inhibition

1-Methyl-6,7-diphenyllumazine inhibits the MTH1 (NUDT1) nucleotide pyrophosphatase with an IC50 of 0.5 nM in a biochemical assay using 8-oxo-dGTP as substrate [1]. This represents potent inhibition of an enzyme critical for sanitizing the oxidized nucleotide pool and preventing incorporation of damaged bases into DNA. While a structurally related MTH1 inhibitor (CHEMBL4749745) exhibits significantly weaker cellular thermal stabilization (EC50 = 950 nM) and enzyme inhibition (IC50 = 1.22 × 10³ nM) [2], 1-methyl-6,7-diphenyllumazine achieves three orders of magnitude greater biochemical potency against the same target.

MTH1 NUDT1 DNA damage repair Oxidative stress Cancer research

Peripheral Benzodiazepine Receptor Binding Affinity

1-Methyl-6,7-diphenyllumazine displaces [³H]-PK 11195 from the peripheral-type benzodiazepine receptor (PBR/TSPO) in rat cerebral cortex membranes with an IC50 of 19.9 nM [1]. This affinity places the compound among the more potent synthetic ligands for this receptor target. The structurally related 6,7-diphenyllumazine scaffold has been explored for PBR binding, and the 1-methyl substitution appears to enhance affinity relative to unsubstituted or differently substituted variants, though direct comparative data across all substitution patterns remain limited [2].

Peripheral benzodiazepine receptor TSPO Neuroinflammation Radioligand binding

MTH1 Cellular Thermal Stabilization

1-Methyl-6,7-diphenyllumazine stabilizes MTH1 against thermal denaturation in intact human K562 cells with an EC50 of 3 nM as measured by cellular thermal shift assay (CETSA) [1]. This cellular target engagement data bridges the sub-nanomolar biochemical potency (IC50 = 0.5 nM) to a functional readout in a living cell system. In contrast, a structurally related compound (CHEMBL4749745) required an EC50 of 950 nM to achieve thermal stabilization of MTH1 under identical assay conditions, representing a >300-fold weaker cellular engagement [2].

Cellular thermal shift assay CETSA Target engagement MTH1 K562 cells

Melting Point and Crystalline Identity

1-Methyl-6,7-diphenyllumazine exhibits a melting point of 263–264 °C , which is markedly higher than that of the unsubstituted parent lumazine (melting point >300 °C with decomposition) and distinct from the 1,3-dimethyl analog (CAS 7499-94-7, melting point not consistently reported but structurally differentiated) [1]. This high melting point is consistent with a crystalline solid at ambient temperature and provides a reliable identity and purity verification parameter for procurement and quality control. The compound has a predicted density of 1.303±0.06 g/cm³ and predicted pKa of 7.68±0.20 .

Melting point Solid-state characterization Purity verification Quality control

1-Methyl-6,7-diphenyllumazine: Research Applications


RNase L Activation in Antiviral & Antiproliferative Research

With an IC50 of 2.30 nM for RNase L-mediated protein synthesis inhibition in mouse L cell extracts [1], 1-methyl-6,7-diphenyllumazine serves as a potent chemical probe for investigating the 2-5A/RNase L pathway. This pathway is central to interferon-mediated antiviral responses and has been implicated in antiproliferative signaling. The compound's high potency enables studies at low concentrations where off-target effects are minimized, and its selectivity over dihydroorotase (>434,000-fold differential) reduces confounding effects on pyrimidine biosynthesis [2]. Researchers investigating innate immunity, viral pathogenesis, or RNase L-dependent apoptosis should prioritize this compound over less potent lumazine analogs.

MTH1 Target Validation in DNA Damage Research

The compound exhibits sub-nanomolar biochemical inhibition of MTH1 (IC50 = 0.5 nM) [3] and demonstrates robust cellular target engagement in K562 cells with an EC50 of 3 nM in thermal shift assays [4]. MTH1 is a nucleotide pool sanitizing enzyme that prevents incorporation of oxidized nucleotides into DNA, and its inhibition is explored as a synthetic lethality strategy in cancers with elevated oxidative stress. The combination of potent biochemical activity and confirmed cellular target engagement makes 1-methyl-6,7-diphenyllumazine a suitable tool compound for MTH1-dependent mechanistic studies and for benchmarking novel MTH1 inhibitors in comparative pharmacology experiments.

TSPO Ligand Development for Neuroinflammation Imaging

1-Methyl-6,7-diphenyllumazine binds to the peripheral benzodiazepine receptor (TSPO) with an IC50 of 19.9 nM as measured by [³H]-PK 11195 displacement in rat cerebral cortex membranes [5]. TSPO is upregulated in activated microglia and serves as a PET imaging biomarker for neuroinflammation. This compound provides a non-benzodiazepine chemical scaffold with high TSPO affinity, offering an alternative chemotype for probe development that may circumvent limitations associated with classical benzodiazepine-derived TSPO ligands. Researchers developing novel TSPO imaging agents or investigating neuroinflammatory mechanisms can utilize this compound as a reference ligand or scaffold for further optimization.

Quality-Controlled Procurement for Lumazine SAR

The defined melting point of 263–264 °C provides a clear quality control metric that distinguishes 1-methyl-6,7-diphenyllumazine from its 1,3-dimethyl analog (CAS 7499-94-7) and from the unsubstituted 6,7-diphenyllumazine parent. For laboratories conducting systematic SAR investigations across the lumazine chemical series, this unambiguous physicochemical signature ensures procurement of the correct regioisomer. The compound's established activity profile across RNase L, MTH1, PBR, and dihydroorotase provides a multi-target reference dataset that enables cross-study comparison and validation of newly synthesized analogs. Procurement of this specific CAS-registered compound, rather than an undefined or mischaracterized lumazine derivative, is essential for reproducible SAR studies.

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